molecular formula C25H26N2O5S2 B2728313 ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 391867-00-8

ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2728313
CAS No.: 391867-00-8
M. Wt: 498.61
InChI Key: JMZORUKASCYHOA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a fascinating compound with a complex structure that combines elements of quinoline, sulfonyl, benzamide, and thiophene. Each of these functional groups contributes unique properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves multi-step organic reactions. The process typically begins with the synthesis of 3,4-dihydroquinoline derivatives, followed by the introduction of the sulfonyl group through sulfonation. Subsequent steps involve the attachment of benzamide and thiophene carboxylate groups under specific reaction conditions, such as temperature control and catalysis.

Industrial Production Methods

For large-scale production, the synthesis is optimized to maximize yield and purity. Industrial methods may involve the use of continuous flow reactors to maintain optimal reaction conditions and minimize by-products. Advanced purification techniques, such as chromatography, are employed to ensure the compound's high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Each reaction type affects different parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Often carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Typically involves reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents or nucleophiles such as halides and amines are common in substitution reactions.

Major Products Formed

Depending on the reaction conditions and reagents used, the compound can yield different products

Scientific Research Applications

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of novel materials and catalysts due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its quinoline and thiophene moieties may bind to enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group enhances solubility and cellular uptake, allowing the compound to penetrate biological membranes effectively.

Comparison with Similar Compounds

Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate stands out due to its combination of functional groups, each contributing unique properties. Similar compounds include:

  • Ethyl 2-(4-sulfonylbenzamido)thiophene-3-carboxylate: : Lacks the quinoline moiety, affecting its biological activity.

  • Quinoline-based sulfonamides: : These compounds may not have the thiophene carboxylate group, altering their chemical reactivity.

  • Thiophene carboxylate derivatives: : Typically lack the complexity of the quinoline and sulfonyl groups, impacting their overall functionality.

This compound is unique in its combination of these functional groups, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-4-32-25(29)22-16(2)17(3)33-24(22)26-23(28)19-11-13-20(14-12-19)34(30,31)27-15-7-9-18-8-5-6-10-21(18)27/h5-6,8,10-14H,4,7,9,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZORUKASCYHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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